molecular formula C3HCl3O3 B14714438 4,4,5-Trichloro-1,3-dioxolan-2-one CAS No. 22432-71-9

4,4,5-Trichloro-1,3-dioxolan-2-one

Cat. No.: B14714438
CAS No.: 22432-71-9
M. Wt: 191.39 g/mol
InChI Key: JPLNAQJTXYXDAV-UHFFFAOYSA-N
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Description

4,4,5-Trichloro-1,3-dioxolan-2-one is an organic compound with the molecular formula C3H2Cl3O3 It is a derivative of dioxolane, characterized by the presence of three chlorine atoms attached to the dioxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5-Trichloro-1,3-dioxolan-2-one typically involves the chlorination of 1,3-dioxolan-2-one. One common method includes the reaction of 1,3-dioxolan-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the dioxolan ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product. The scalability of the process is achieved through optimization of reaction parameters and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trichloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4,5-Trichloro-1,3-dioxolan-2-one involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing chlorine atoms makes the compound highly reactive, facilitating nucleophilic substitution and reduction reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5-Trichloro-1,3-dioxolan-2-one is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to its less chlorinated counterparts. This increased reactivity makes it a valuable compound for various chemical transformations and applications .

Properties

CAS No.

22432-71-9

Molecular Formula

C3HCl3O3

Molecular Weight

191.39 g/mol

IUPAC Name

4,4,5-trichloro-1,3-dioxolan-2-one

InChI

InChI=1S/C3HCl3O3/c4-1-3(5,6)9-2(7)8-1/h1H

InChI Key

JPLNAQJTXYXDAV-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(=O)O1)(Cl)Cl)Cl

Origin of Product

United States

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